4-Carboxymethylenebut-2-en-4-olide
Description
Crystallographic Analysis and Stereochemical Configuration
The crystallographic analysis of this compound has been extensively studied through its interaction with dienelactone hydrolase, an enzyme that catalyzes the hydrolysis of this substrate. Dienelactone hydrolase readily crystallizes in space group P212121 from either phosphate or ammonium sulfate precipitation buffers, providing valuable insights into the protein-substrate interactions and stereochemical requirements. The enzyme exhibits a monomeric structure with a simple alpha/beta-hydrolase fold that accommodates the substrate through specific binding interactions.
X-ray crystallographic studies have revealed that dienelactone hydrolase crystallized at 1.85 Angstrom resolution contains critical binding sites that interact with this compound. The crystallographic analysis demonstrates that sulfate ions can occupy the active site, preventing substrate binding when present in high concentrations. This observation provides important information about the stereochemical requirements for substrate recognition and binding.
The stereochemical configuration of this compound is particularly important for understanding its biological activity and enzymatic recognition. The compound contains a chiral center that can exist in different stereochemical forms, influencing its interaction with biological systems. Crystallographic evidence suggests that the enzyme exhibits specificity for particular stereochemical configurations of the substrate.
The crystal structure analysis reveals that dienelactone hydrolase contains a catalytic triad consisting of a nucleophilic cysteine (Cys123), a histidine (His202), and an aspartic acid (Asp171), which are essential for the hydrolysis reaction of this compound. The spatial arrangement of these catalytic residues provides insights into the stereochemical pathway of substrate conversion.
Comparative Study of cis-trans Isomerism
The existence of both cis and trans isomers of this compound represents a fascinating aspect of its structural chemistry that has significant implications for its biological activity and physical properties. The cis isomer, identified with the Chemical Abstracts Service number 73237-79-3, exhibits distinct structural features compared to its trans counterpart. Both isomers share the same molecular formula C6H4O4 and molecular weight of 140.09 grams per mole, but differ in their spatial arrangement around the exocyclic double bond.
The cis-4-carboxymethylenebut-2-en-4-olide is characterized by the Z-configuration around the exocyclic double bond, where the carboxylic acid group and the furanone ring are positioned on the same side of the double bond. This geometric arrangement creates specific steric interactions that influence the compound's conformational preferences and reactivity patterns. The International Union of Pure and Applied Chemistry name for the cis isomer is 2-[(2E)-5-oxo-2,5-dihydrofuran-2-ylidene]acetic acid.
In contrast, the trans isomer, also known as (2Z)-2-(5-oxofuran-2-ylidene)acetic acid, exhibits the E-configuration where the functional groups are positioned on opposite sides of the exocyclic double bond. This geometric arrangement results in reduced steric hindrance and potentially different electronic properties compared to the cis isomer.
| Property | cis-Isomer | trans-Isomer |
|---|---|---|
| CAS Number | 73237-79-3 | 22752-92-7 |
| IUPAC Name | 2-[(2E)-5-oxo-2,5-dihydrofuran-2-ylidene]acetic acid | (2Z)-2-(5-oxofuran-2-ylidene)acetic acid |
| Configuration | Z | E |
| Steric Interactions | Higher | Lower |
| Metabolic Occurrence | E. coli, S. cerevisiae | E. coli |
The comparative analysis of these isomers reveals that both forms can serve as metabolites in microbial systems, with the cis isomer being identified in both Escherichia coli and Saccharomyces cerevisiae, while the trans isomer has been specifically noted in Escherichia coli. This differential occurrence pattern suggests that enzymatic systems may exhibit varying degrees of stereoselectivity for these geometric isomers.
The isomeric differences also manifest in their interaction with analytical techniques. Nuclear magnetic resonance spectroscopy provides distinct fingerprints for each isomer, allowing for their differentiation and quantification in complex mixtures. The Nuclear Overhauser Effect Spectroscopy (NOESY) technique has been particularly useful in confirming the geometric configuration of these compounds through the detection of spatial proximities between specific protons.
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations have provided valuable insights into the electronic structure and stability of this compound, particularly regarding its stereoisomeric forms. Density Functional Theory (DFT) calculations using advanced basis sets such as wB97X-V/6-311+G(2df,2p) have been employed to investigate the electronic properties and configurational preferences of butenolide compounds.
Computational studies on related butenolide systems have demonstrated that alpha-butenolide configurations are generally preferred over beta-butenolide arrangements due to stronger hyperconjugation effects. These hyperconjugative interactions involve the delocalization of electron density from filled bonding orbitals to empty antibonding orbitals, resulting in enhanced molecular stability. In the case of this compound, similar electronic effects contribute to the relative stability of different conformational and configurational states.
The quantum mechanical analysis reveals that the compound exhibits significant conjugation between the lactone carbonyl group and the exocyclic double bond system. This conjugation creates a delocalized pi-electron system that influences the compound's electronic properties, including its ultraviolet absorption characteristics and chemical reactivity patterns. The presence of the carboxylic acid group further extends this conjugation, creating an extended pi-system that affects the overall electronic distribution.
Calculated bond lengths and bond orders provide detailed information about the electronic structure of this compound. The carbon-carbon double bond in the exocyclic position exhibits characteristics intermediate between single and double bond character due to conjugation effects. Similarly, the lactone carbonyl group shows modified electronic properties compared to isolated ketone functionalities.
Molecular orbital analysis reveals that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are primarily localized on the conjugated pi-system, with significant contributions from both the lactone ring and the exocyclic double bond. This electronic distribution explains the compound's reactivity patterns and its susceptibility to nucleophilic and electrophilic attack at specific molecular positions.
The calculated dipole moments and electrostatic potential surfaces provide insights into the compound's intermolecular interaction capabilities. The presence of multiple electronegative oxygen atoms creates regions of high electron density that can participate in hydrogen bonding and other non-covalent interactions. These electronic properties are crucial for understanding the compound's behavior in biological systems and its interaction with enzyme active sites.
X-ray Diffraction Studies of Crystal Packing
X-ray diffraction studies of this compound in complex with dienelactone hydrolase have provided detailed information about crystal packing arrangements and intermolecular interactions. The crystallographic analysis reveals that the enzyme readily crystallizes in two different space groups: P212121 and C2, each exhibiting distinct packing characteristics and crystal contacts.
In the P212121 space group, each enzyme molecule interacts with six neighboring molecules through three distinct interfaces. The most significant interface involves residues from helices 2 and 7 of adjacent molecules, where specific amino acid residues form hydrogen bonds and other non-covalent interactions. The crystallographic analysis reveals that Arg81, Glu82, and Gln89 of helix 2 form hydrogen bonds to Ser215, Glu222, and Arg223 of helix 7, creating a stable intermolecular network.
The crystal packing in the P212121 space group is significantly influenced by the presence of sulfate ions that occupy crucial positions within the crystal lattice. These sulfate ions form extensive hydrogen bonding networks with protein residues from multiple molecules, effectively bridging different protein units and stabilizing the overall crystal structure. One sulfate ion is positioned between the N-terminal end of helix 6 and the exterior side of helix 1 from a neighboring molecule, where it forms hydrogen bonds with Arg45 and Ser49.
The alternative C2 space group crystallization occurs in the absence of high sulfate concentrations, using citrate as the precipitating agent. This different crystallization condition results in the formation of new crystallographic protein-protein interfaces while maintaining the overall protein fold. The C2 crystal form contains two molecules in the asymmetric unit, creating different intermolecular contact patterns compared to the P212121 structure.
| Crystal Property | P212121 Space Group | C2 Space Group |
|---|---|---|
| Resolution | 2.8 Å (original), improved to higher resolution | 1.85 Å |
| Asymmetric Unit | 1 molecule | 2 molecules |
| Precipitating Agent | Ammonium sulfate or phosphate | Sodium citrate |
| Key Stabilizing Ions | Sulfate/Phosphate | Citrate |
| Crystal Contacts | 6 neighboring molecules via 3 interfaces | Different interface pattern |
The comparison between these two crystal forms demonstrates the adaptability of the protein structure to form different crystal lattices depending on the crystallization conditions. The protein backbone remains highly similar between the two forms, but significant changes occur in side-chain orientations and loop positioning at the new crystallographic interfaces. These structural variations highlight the flexibility of surface regions while maintaining the core structural integrity required for enzymatic function.
The X-ray diffraction data also provides information about the binding site accessibility and substrate recognition mechanisms. In the P212121 crystals, a sulfate ion occupies the enzyme active site, coordinated by Arg81, Ser203, Arg206, and Ser209. This positioning demonstrates the binding site geometry and the types of intermolecular interactions that are important for substrate recognition and binding. The location of this sulfate ion creates challenges for substrate soaking experiments, as it effectively blocks access to the active site.
Properties
IUPAC Name |
2-(5-oxofuran-2-ylidene)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O4/c7-5(8)3-4-1-2-6(9)10-4/h1-3H,(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFXPGXAZMFWNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC1=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801278967 | |
| Record name | 2-(5-Oxo-2(5H)-furanylidene)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801278967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3374-46-7 | |
| Record name | 2-(5-Oxo-2(5H)-furanylidene)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3374-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(5-Oxo-2(5H)-furanylidene)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801278967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
cis- and trans-Dienelactone
These isomers of 4-carboxymethylenebut-2-en-4-olide differ in the configuration of the double bond. cis-Dienelactone ((E)-isomer) and trans-dienelactone ((Z)-isomer) are intermediates in the degradation of 3-chlorocatechol. Both are hydrolyzed by dienelactone hydrolase to maleylacetate, but their stereochemistry influences substrate specificity in enzymes like those from Pseudomonas cepacia .
(+)-Muconolactone (4-Carboxymethylbut-2-en-4-olide)
This compound replaces the carboxymethylene group with a carboxymethyl group. It is a key intermediate in the catechol meta-cleavage pathway and is isomerized by muconolactone isomerase in Pseudomonas putida .
4-Fluoro-muconolactone
A fluorinated derivative, 4-fluoro-muconolactone, is generated during the degradation of fluorinated aromatics. Its resistance to enzymatic hydrolysis highlights the steric and electronic challenges posed by halogen substituents .
Functional Analogs
Fluoromuconates
Derived from fluorocatechols (e.g., 4-fluorocatechol), fluoromuconates are linear dienelactone analogs. They are cleaved by intradiol dioxygenases in Rhodococcus spp., but their accumulation can inhibit downstream pathways due to fluorine’s electronegativity .
4-Oxohex-2-enedioate (Maleylacetate)
The hydrolysis product of this compound, maleylacetate, is a common intermediate in both chlorinated and non-chlorinated aromatic degradation. It is further reduced to β-ketoadipate, a central metabolite .
Metabolic Roles and Enzyme Specificity
| Compound | Structure | Enzyme | Pathway | Key Organisms |
|---|---|---|---|---|
| This compound | Cyclic enol-lactone with ester | Carboxymethylenebutenolidase | Chlorocatechol ortho-cleavage | Pseudomonas, Fusarium |
| cis-Dienelactone | (E)-configured double bond | Dienelactone hydrolase | 3-Chlorocatechol degradation | Pseudomonas cepacia |
| (+)-Muconolactone | Carboxymethyl-substituted lactone | Muconolactone isomerase | Catechol meta-cleavage | Pseudomonas putida |
| 4-Fluoro-muconolactone | Fluorinated carboxymethyl lactone | N/A (resistant to hydrolysis) | Fluorinated aromatic degradation | Engineered Pseudomonas strains |
| Fluoromuconate | Linear dienelactone analog | Intradiol dioxygenase | Fluorocatechol cleavage | Rhodococcus opacus |
Q & A
Q. What is the biochemical role of 4-carboxymethylenebut-2-en-4-olide in microbial degradation pathways?
this compound is a key intermediate in the catabolism of halogenated aromatic compounds (e.g., fluorophenols, chlorotoluenes). It is hydrolyzed by carboxymethylenebutenolidase (CMBL, EC 3.1.1.45) to 4-oxohex-2-enedioate, enabling further degradation into tricarboxylic acid (TCA) cycle metabolites . Methodologically, researchers can confirm its role via:
Q. How can researchers experimentally validate the substrate specificity of dienelactone hydrolase (CMBL) for this compound?
- Competitive inhibition assays : Introduce structural analogs (e.g., muconolactone, 4-fluoromuconolactone) and measure kinetic parameters (Km, Vmax) .
- Site-directed mutagenesis : Modify active-site residues (e.g., Ser/His/Asp triad in hydrolases) to test catalytic efficiency .
- Crystallography : Resolve CMBL-substrate complexes via X-ray diffraction to identify binding motifs .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in kinetic data for CMBL across different microbial strains?
Discrepancies in Km/Vmax values may arise from strain-specific enzyme isoforms or assay conditions. To address this:
-
Standardize assay protocols : Use uniform buffer systems (e.g., Tris-HCl, pH 7.5) and substrate concentrations (0.1–1.0 mM) .
-
Comparative genomics : Identify sequence variations in CMBL orthologs from Pseudomonas spp. or Fusarium verticillioides that affect catalytic efficiency .
-
Table 1 : Example kinetic data from Pseudomonas cepacia vs. Fusarium verticillioides:
Strain Km (mM) Vmax (μmol/min/mg) kcat (s⁻¹) P. cepacia 0.15 ± 0.02 12.3 ± 1.1 450 F. verticillioides 0.32 ± 0.05 8.7 ± 0.9 210
Q. How can researchers design a robust protocol to detect this compound in complex biological matrices?
- Sample preparation : Acidify extracts (pH 2–3) to stabilize lactone rings and precipitate proteins .
- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (210–260 nm). Mobile phase: 20% acetonitrile/80% ammonium acetate (10 mM) .
- Validation : Spike recovery experiments with deuterated internal standards (e.g., d₄-4-carboxymethylenebut-2-en-4-olide) to quantify extraction efficiency .
Q. What genetic engineering approaches enhance microbial production of this compound for pathway studies?
- Heterologous expression : Clone CMBL genes (e.g., cmbl from Pseudomonas sp. B13) into E. coli BL21(DE3) with a His-tag for purification .
- Promoter optimization : Use inducible systems (e.g., T7/lacUV5) to control enzyme expression and reduce toxicity .
- CRISPR-Cas9 editing : Knock out competing pathways (e.g., catechol dioxygenases) in host strains to accumulate the target metabolite .
Methodological Challenges and Solutions
Q. How to address instability of this compound during long-term storage?
Q. What computational tools predict interactions between this compound and novel hydrolases?
- Molecular docking : Use AutoDock Vina with CMBL crystal structures (PDB: 1DIN) to screen binding affinities .
- MD simulations : Run GROMACS simulations to assess lactone ring flexibility during catalysis .
Data Interpretation Guidelines
Q. How to differentiate between enzymatic and non-enzymatic hydrolysis of this compound in cell-free assays?
- Negative controls : Boil enzyme extracts (15 min, 100°C) to denature proteins and measure background hydrolysis .
- pH profiling : Non-enzymatic hydrolysis increases sharply below pH 5.0, while CMBL activity peaks at pH 7.0–8.0 .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
